molecular formula C15H16N2O5S B2575409 1-(1-((3-Acetylphenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione CAS No. 1904193-12-9

1-(1-((3-Acetylphenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione

Cat. No.: B2575409
CAS No.: 1904193-12-9
M. Wt: 336.36
InChI Key: RDKTWPBDMQVPJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 1-(1-((3-Acetylphenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione typically involves multiple steps, starting with the preparation of the pyrrolidine-2,5-dione core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The azetidine ring is then introduced via a sulfonylation reaction, where 3-acetylphenylsulfonyl chloride is reacted with the intermediate compound .

Industrial production methods for this compound are still under development, but they generally follow similar synthetic routes with optimizations for scale-up, such as the use of continuous flow reactors to improve yield and reduce reaction times .

Chemical Reactions Analysis

1-(1-((3-Acetylphenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields .

Scientific Research Applications

1-(1-((3-Acetylphenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1-((3-Acetylphenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar compounds to 1-(1-((3-Acetylphenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione include other pyrrolidine-2,5-dione derivatives and azetidine-containing molecules. These compounds share structural similarities but differ in their substituents, leading to variations in their biological activity and chemical reactivity. For example:

Properties

IUPAC Name

1-[1-(3-acetylphenyl)sulfonylazetidin-3-yl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O5S/c1-10(18)11-3-2-4-13(7-11)23(21,22)16-8-12(9-16)17-14(19)5-6-15(17)20/h2-4,7,12H,5-6,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDKTWPBDMQVPJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CC(C2)N3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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